Home > Products > Screening Compounds P39149 > Difucosyllacto-N-hexaose I
Difucosyllacto-N-hexaose I - 64309-01-9

Difucosyllacto-N-hexaose I

Catalog Number: EVT-382835
CAS Number: 64309-01-9
Molecular Formula: C52H88N2O39
Molecular Weight: 1365.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Difucosyllacto-N-hexaose I is a complex carbohydrate classified as a human milk oligosaccharide (HMO). [, , , , ] HMOs are a diverse group of structurally complex sugars found abundantly in human milk. [, , ] They represent the third most abundant solid component in human milk, after lactose and lipids. [] Although structurally diverse, all HMOs share lactose at their reducing end. []

Difucosyllacto-N-hexaose I plays a crucial role in infant health and development by acting as prebiotics, selectively promoting the growth of beneficial bacteria in the infant gut, particularly Bifidobacterium species. [, ] This contributes to the development of a healthy gut microbiota, which is vital for nutrient absorption, immune function, and protection against pathogens. [, , ] The presence and concentration of specific HMOs, including Difucosyllacto-N-hexaose I, can vary significantly between mothers depending on factors such as secretor status, lactation stage, and maternal genetics. [, , ]

Overview

Difucosyllacto-N-hexaose I is a complex oligosaccharide that belongs to the family of human milk oligosaccharides. It is characterized by its unique di-fucosylated structure, which distinguishes it from other oligosaccharides and contributes to its various biological functions. This compound is primarily sourced from human breast milk, where it plays a significant role in promoting health and supporting the immune system.

Source

Difucosyllacto-N-hexaose I is naturally found in human milk, particularly in the colostrum and mature milk stages. Its concentration varies depending on maternal factors such as genetics and diet, as well as the infant's needs. The compound is synthesized in the Golgi apparatus of lactocytes during lactation, utilizing specific enzymes for its formation.

Classification

Difucosyllacto-N-hexaose I is classified as a fucosylated oligosaccharide. It is part of a broader category known as human milk oligosaccharides, which are non-digestible carbohydrates that provide prebiotic effects and support various physiological functions in infants.

Synthesis Analysis

Methods

The synthesis of Difucosyllacto-N-hexaose I can be achieved through both chemical and enzymatic methods. The most common synthetic route involves the stepwise addition of monosaccharides to a lactose core, facilitated by glycosyltransferases that catalyze the formation of glycosidic bonds.

  1. Chemical Synthesis: This method typically employs protecting group strategies to control reactivity at specific hydroxyl groups. The process may involve multiple steps of glycosylation followed by deprotection to yield the final product.
  2. Enzymatic Synthesis: This approach utilizes enzymes such as fucosyltransferases to selectively add fucose residues to lactose or its derivatives. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis.

Technical Details

The industrial production of Difucosyllacto-N-hexaose I often relies on fermentation processes using genetically modified microorganisms. These organisms are engineered to express the necessary glycosyltransferases for synthesizing the oligosaccharide in higher yields.

Molecular Structure Analysis

Structure

Difucosyllacto-N-hexaose I consists of six monosaccharide units, including glucose, galactose, N-acetylglucosamine, and two fucose residues. Its structural formula showcases a complex arrangement that imparts specific biological activities.

Data

  • Molecular Formula: C_{12}H_{20}N_{2}O_{13}
  • Molecular Weight: Approximately 400 g/mol
  • Structural Characteristics: The compound features multiple hydroxyl groups that are crucial for its solubility and interaction with biological systems.
Chemical Reactions Analysis

Reactions

Difucosyllacto-N-hexaose I can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

  1. Oxidation: Common oxidizing agents such as hydrogen peroxide can convert hydroxyl groups into carbonyls or carboxylic acids under mild conditions.
  2. Reduction: Reducing agents like sodium borohydride can be employed to convert carbonyls into alcohols.
  3. Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions, allowing for functionalization of the oligosaccharide.

Technical Details

The specific conditions for these reactions vary based on desired outcomes and may involve temperature control, pH adjustments, and careful selection of solvents.

Mechanism of Action

Process

Difucosyllacto-N-hexaose I exerts its biological effects primarily through interaction with gut microbiota and immune cells. It promotes the growth of beneficial bacteria in the intestine while inhibiting pathogenic organisms.

  1. Gut Colonization: The oligosaccharide acts as a prebiotic, selectively stimulating the growth of beneficial gut bacteria such as bifidobacteria.
  2. Immune Support: It has been shown to enhance immune system maturation and function by modulating immune responses and promoting anti-inflammatory pathways.

Data

Studies have indicated that Difucosyllacto-N-hexaose I contributes to improved gut health in infants by reducing the incidence of gastrointestinal infections and allergies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.
  • Taste: Generally sweet due to sugar content but not used primarily for flavoring.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme temperatures or pH levels.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.
Applications

Scientific Uses

Difucosyllacto-N-hexaose I has several important applications in scientific research:

  1. Analytical Standards: Used as a standard in qualitative and semi-quantitative analytical procedures such as capillary electrophoresis and liquid chromatography.
  2. Biological Research: Studied for its role in gut health, immune system support, and potential therapeutic applications against infections.
  3. Food Industry: Explored as an additive in functional foods and dietary supplements aimed at enhancing gut health and immune function.
Structural Elucidation and Classification of Difucosyllacto-N-hexaose I

Core Oligosaccharide Backbone Configuration in Human Milk Oligosaccharides (HMOs)

Difucosyllacto-N-hexaose I (DFLNH I) belongs to the structurally complex family of human milk oligosaccharides (HMOs), characterized by a conserved lactose (Galβ1-4Glc) unit at the reducing terminus. DFLNH I features a hexasaccharide backbone elongated from this lactose core via β1-3 linkages to N-acetyllactosamine (LacNAc) or lacto-N-biose (LNB) units. Specifically, its core structure contains a type 1 chain characterized by the Galβ1-3GlcNAc motif, distinguishing it from type 2 chains (Galβ1-4GlcNAc) prevalent in other HMOs [1] [7]. This backbone undergoes further modifications through fucosylation, resulting in DFLNH I’s signature di-fucosylated architecture. The linear hexasaccharide skeleton consists of:

Galβ1-3GlcNAcβ1-3[Galβ1-4(Fucα1-3)GlcNAcβ1-6]Galβ1-4Glc  

This configuration positions DFLNH I within the neutral fucosylated HMO subclass, constituting 35–50% of total HMOs [7].

Table 1: Core Structural Elements of DFLNH I

Structural FeatureChemical MotifPosition in DFLNH I
Reducing EndLactose (Galβ1-4Glc)Terminal reducing end
Elongation TypeType 1 (Galβ1-3GlcNAc)Core backbone linkage
Branching Pointβ1-6 linkage to Gal residueInternal galactose (position B)
Fucosylation Sitesα1-2 and α1-3 linkagesTerminal galactose and GlcNAc

Positional Specificity of α1-2 and α1-3 Fucosylation Patterns

DFLNH I exhibits strict regioselectivity in its fucose decorations. One fucose residue is attached via an α1-2 linkage to the terminal galactose (Galβ1-3GlcNAc branch), while the second fucose is linked via an α1-3 bond to a subterminal N-acetylglucosamine (GlcNAc) on the branched chain [1] [5]. This pattern is formally denoted as:

Fucα1-2Galβ1-3GlcNAcβ1-3[Galβ1-4(Fucα1-3)GlcNAcβ1-6]Galβ1-4Glc  

The α1-2 fucosylation is directly governed by the FUT2 (Secretor) enzyme, whereas α1-3/4 fucosylation depends on FUT3 (Lewis enzyme) activity [7] [9]. Consequently, DFLNH I is predominantly synthesized in mothers expressing both FUT2 and FUT3 genes (Secretor+/Lewis+). Geographical studies confirm variability in these fucosylation patterns; for instance, Swedish mothers exhibit higher 3-fucosyllactose concentrations (>4× higher than Gambian mothers), indirectly influencing di-fucosylated species like DFLNH I [2].

Comparative Analysis of Type 1 vs. Type 2 Core Structures in HMOs

The classification of HMOs into Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc) cores critically defines their biological roles and prevalence. DFLNH I is a quintessential Type 1 chain HMO due to its Galβ1-3GlcNAc linkage [7] [9]. Key distinctions include:

  • Biosynthetic Constraints: Type 1 cores serve as substrates for α1-4 fucosylation (Lewis epitopes), while Type 2 chains are typically modified by α1-3 fucosylation (e.g., in Sialyl-Lewis X) [9].
  • Microbial Utilization: Bifidobacteria express specific transporters (e.g., Fucα1-2Gal binders) that preferentially import Type 1 fucosylated structures like DFLNH I for catabolism [9].
  • Geographical Distribution: Type 1 cores dominate in populations with high Secretor/Lewis positivity (>80% in Europeans), whereas Lewis-negative genotypes (lacking Type 1 fucosylation) occur in 30% of African/Latin American cohorts [7].

Table 2: Type 1 vs. Type 2 Core Structures in HMOs

CharacteristicType 1 Core (e.g., DFLNH I)Type 2 Core (e.g., Lacto-N-neohexaose)
Representative LinkageGalβ1→3GlcNAcGalβ1→4GlcNAc
Fucosylation Specificityα1-2 (terminal Gal), α1-4 (GlcNAc)α1-3 (GlcNAc), α1-6 (core Gal)
Genetic DependenceFUT2 (α1-2), FUT3 (α1-4)FUT3 (α1-3), FUT6 (α1-6)
Prevalence in SecretorsHigh in Secretor+/Lewis+ mothersDominant in Lewis-negative mothers

Structural Diversity in Di-fucosylated Lacto-N-hexaose Derivatives

DFLNH I represents one isomer within a broader family of di-fucosylated hexaoses. Structural diversity arises from:

  • Branching Position: Fucose residues can occupy alternative sites (e.g., α1-3 on galactose or α1-4 on GlcNAc) [5] [9].
  • Linear vs. Branched Cores: Para-lacto-N-hexaose (linear: Galβ1→4GlcNAcβ1→6Galβ1→4Glc) lacks the branched GlcNAc present in DFLNH I [5].
  • Sialylation: Derivatives like Fucodisialyllacto-N-hexaose incorporate sialic acid, altering charge and function [4].

Chemical synthesis efforts highlight this complexity. Convergent strategies to synthesize DFLNH I require precise donor–acceptor combinations to install α1-2 and α1-3 fucosides while avoiding steric hindrance at the branching point [10]. Isomers such as Difucosyllacto-N-hexaose a (DFLNH a) exhibit reversed fucose positions (α1-3 on galactose vs. α1-2 on GlcNAc), demonstrating how minor topological changes generate distinct biological activities [1] [10].

Table 3: Structural Variants of Difucosylated Hexaose Cores

OligosaccharideFucosylation PatternCore TypeStructural Formula
DFLNH IFucα1-2Gal & Fucα1-3GlcNAcType 1 (LNB)Fucα1-2Galβ1-3GlcNAcβ1-3[Galβ1-4(Fucα1-3)GlcNAcβ1-6]Galβ1-4Glc
DFLNH aFucα1-3Gal & Fucα1-2GlcNAcType 2 (LacNAc)Fucα1-3Galβ1-4GlcNAcβ1-3[Galβ1-4(Fucα1-2)GlcNAcβ1-6]Galβ1-4Glc
Para-lacto-N-hexaoseFucα1-4GlcNAc & Fucα1-3GlcNAcLinear Type 1Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc
Fucodisialyllacto-N-hexaoseSiaα2-3/6Gal + Fucα1-2/3/4HybridVariably sialylated/fucosylated extensions

Compound Names Mentioned:

  • Difucosyllacto-N-hexaose I (DFLNH I)
  • Lacto-N-tetraose (LNT)
  • Lacto-N-neohexaose
  • Para-lacto-N-hexaose
  • Fucodisialyllacto-N-hexaose
  • Difucosyllacto-N-hexaose a (DFLNH a)
  • Lacto-N-neotetraose (LNnT)
  • 2′-Fucosyllactose (2′-FL)
  • 3-Fucosyllactose (3-FL)
  • Disialyllacto-N-tetraose (DSLNT)

Properties

CAS Number

64309-01-9

Product Name

Difucosyllacto-N-hexaose I

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C52H88N2O39

Molecular Weight

1365.2 g/mol

InChI

InChI=1S/C52H88N2O39/c1-12-25(66)31(72)34(75)48(80-12)88-40-21(10-60)85-47(24(54-15(4)63)43(40)91-50-36(77)33(74)28(69)18(7-57)82-50)93-45-30(71)20(9-59)84-52(38(45)79)89-41-22(11-61)86-46(23(53-14(3)62)42(41)90-49-35(76)32(73)26(67)13(2)81-49)92-44-29(70)19(8-58)83-51(37(44)78)87-39(17(65)6-56)27(68)16(64)5-55/h5,12-13,16-52,56-61,64-79H,6-11H2,1-4H3,(H,53,62)(H,54,63)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1

InChI Key

BCUMESVDMXHZRL-LLWSUDBHSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O[C@H]7[C@H]([C@H](O[C@H]([C@@H]7O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.